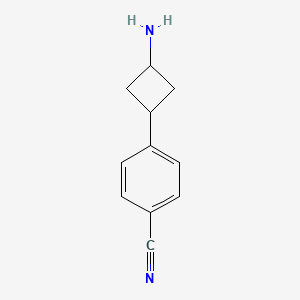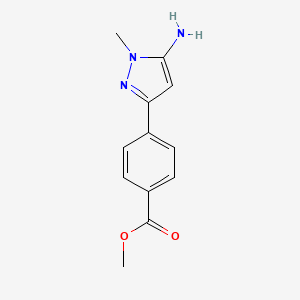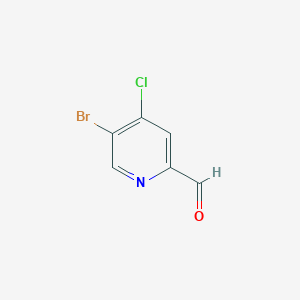
5-Bromo-4-chloropicolinaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-4-chloropicolinaldehyde is a chemical compound with the molecular formula C6H3BrClNO It is a derivative of picolinaldehyde, where the hydrogen atoms at positions 5 and 4 of the pyridine ring are substituted with bromine and chlorine, respectively
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-chloropicolinaldehyde typically involves the bromination and chlorination of picolinaldehyde. One common method includes the use of bromine and chlorine reagents under controlled conditions to achieve selective substitution at the desired positions on the pyridine ring. The reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile and may require catalysts to facilitate the halogenation process.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar halogenation reactions. The process involves the careful control of reaction parameters such as temperature, concentration, and reaction time to ensure high yield and purity of the final product. Industrial methods may also incorporate continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Bromo-4-chloropicolinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the halogen atoms under appropriate conditions.
Major Products:
Oxidation: 5-Bromo-4-chloropicolinic acid.
Reduction: 5-Bromo-4-chloropicolinalcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-Bromo-4-chloropicolinaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique halogenated structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the development of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism by which 5-Bromo-4-chloropicolinaldehyde exerts its effects is primarily through its reactivity with various biological molecules. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The halogen atoms may also participate in halogen bonding interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
5-Bromo-3-chloropicolinaldehyde: Similar structure but with the chlorine atom at position 3 instead of 4.
4-Bromo-5-chloropicolinaldehyde: Similar structure but with the bromine and chlorine atoms swapped.
5-Chloropicolinaldehyde: Lacks the bromine atom, only has chlorine at position 5.
Uniqueness: 5-Bromo-4-chloropicolinaldehyde is unique due to the specific positioning of the bromine and chlorine atoms, which can influence its reactivity and interactions with other molecules. This unique substitution pattern can lead to different chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
1060802-20-1 |
|---|---|
Formule moléculaire |
C6H3BrClNO |
Poids moléculaire |
220.45 g/mol |
Nom IUPAC |
5-bromo-4-chloropyridine-2-carbaldehyde |
InChI |
InChI=1S/C6H3BrClNO/c7-5-2-9-4(3-10)1-6(5)8/h1-3H |
Clé InChI |
XXGOLPPVOQYOLK-UHFFFAOYSA-N |
SMILES canonique |
C1=C(N=CC(=C1Cl)Br)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


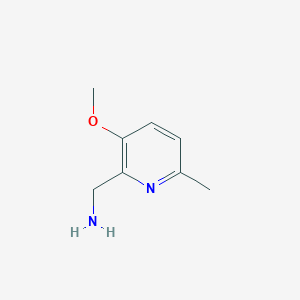




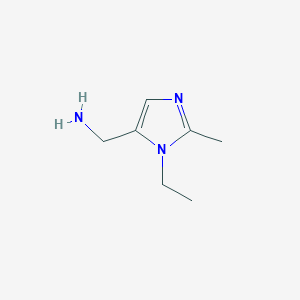
![rac-(1R,2R,5S)-8-oxabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B15316864.png)
![3-[(3R)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]propanoic acid](/img/structure/B15316894.png)

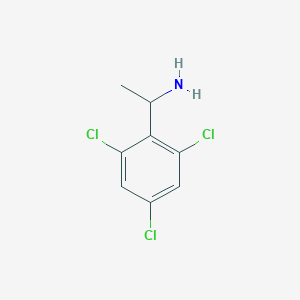
![N-(2-aminoethyl)-[1,1'-biphenyl]-4-carboxamidehydrochloride](/img/structure/B15316923.png)

